1-(2-Methoxyphenyl)prop-2-yn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h1,4-7,9,11H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLVEYLWUZQMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449143 | |
| Record name | 3-hydroxy-3-(2-methoxyphenyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-12-1 | |
| Record name | α-Ethynyl-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hydroxy-3-(2-methoxyphenyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Propargylic Alcohol Chemistry
Propargylic alcohols are a class of organic compounds that contain a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. They are highly valued as synthetic intermediates due to the reactivity of both the alkyne and the alcohol functionalities. nih.govnih.gov The significance of 1-(2-Methoxyphenyl)prop-2-yn-1-ol within this class is amplified by the presence of the 2-methoxyphenyl group.
The methoxy (B1213986) group (-OCH₃) at the ortho position of the phenyl ring is an electron-donating group. This electronic effect can influence the reactivity of the propargylic system. For instance, in related methoxyphenyl-containing propargylic alcohols, the electron-donating nature of the methoxy group has been observed to enhance the nucleophilicity of the molecule, facilitating reactions with various electrophiles. strem.com This suggests that this compound could be a highly effective precursor in reactions where the propargylic unit acts as a nucleophile.
Furthermore, the propargylic alcohol moiety itself is a versatile functional group. The terminal alkyne can participate in a wide array of transformations, including addition reactions, cycloadditions, and coupling reactions like the Sonogashira coupling. nih.gov The hydroxyl group can be oxidized, reduced, or converted into a leaving group, opening up further avenues for molecular elaboration. The combination of these reactive sites in a single molecule makes this compound a valuable building block for the synthesis of diverse and complex organic molecules.
Overview of Research Trajectories
Direct Synthesis Approaches
The most direct methods for synthesizing this compound involve the formation of a carbon-carbon bond between the carbonyl carbon of 2-methoxybenzaldehyde (B41997) and a two-carbon acetylide unit.
Nucleophilic Acetylide Addition Reactions
The core of this synthetic strategy is the reaction of a nucleophilic acetylide anion with the electrophilic carbonyl carbon of an aldehyde. libretexts.orgyoutube.com This addition forms an alkoxide, which is subsequently protonated during workup to yield the target propargylic alcohol. libretexts.org The primary distinction between methods lies in the generation and stabilization of the acetylide nucleophile.
Organometallic reagents are a cornerstone for the synthesis of propargylic alcohols due to their high reactivity and well-established procedures.
Grignard Reagents: The use of ethynylmagnesium halides, a type of Grignard reagent, is a common method for this transformation. For instance, the analogous compound 1-(4-methoxyphenyl)prop-2-yn-1-ol (B94857) can be synthesized via the reaction of ethynylmagnesium bromide with p-anisaldehyde. chegg.com This reaction treats the organometallic compound as a strong nucleophile that attacks the carbonyl group. youtube.com The general procedure involves the slow addition of the aldehyde to the Grignard reagent solution in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to produce the desired alcohol upon acidic workup. chegg.comsciencemadness.org
Organolithium Reagents: Lithium acetylide is another potent nucleophile for this purpose. It is typically prepared in situ by deprotonating acetylene (B1199291) with a strong base, such as n-butyllithium, in a cold THF solution. orgsyn.org To prevent the formation of the unreactive dilithium (B8592608) acetylide precipitate, the butyllithium (B86547) solution must be added slowly to an excess of acetylene at low temperatures (e.g., -78°C). orgsyn.org The resulting monolithium acetylide solution readily adds to aldehydes and ketones to furnish the corresponding propargylic alcohols in high yields. libretexts.orgorgsyn.org
Table 1: Comparison of Common Organometallic Reagents for Acetylide Addition
| Reagent Type | Precursors | Typical Conditions | Key Considerations |
|---|---|---|---|
| Grignard Reagent | Alkyl/Aryl Halide, Magnesium Metal, Acetylene Source | Anhydrous ether (e.g., THF) | Sensitive to moisture and protic solvents; generally less basic than organolithiums. |
| Organolithium Reagent | Acetylene, n-Butyllithium | Anhydrous ether (e.g., THF), low temperature (-78°C) | Highly reactive and basic; requires strict temperature control to avoid side reactions. orgsyn.org |
Modern synthetic chemistry often favors catalytic approaches to improve efficiency, selectivity, and substrate scope. Several systems have been developed for the enantioselective addition of terminal alkynes to aldehydes.
One prominent method employs a combination of zinc triflate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine, to catalyze the addition of terminal acetylenes to aldehydes. organic-chemistry.org This approach is practical as N-methylephedrine is an inexpensive, commercially available chiral additive. organic-chemistry.org The reaction proceeds effectively even in reagent-grade toluene (B28343), tolerating a variety of functional groups on the aromatic aldehyde. organic-chemistry.org Other catalytic systems, such as those using BINOL in combination with Ti(OiPr)₄, are also effective for generating chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org
Table 2: Selected Catalytic Systems for Alkynylation of Aldehydes
| Catalyst System | Chiral Additive | Key Features |
|---|---|---|
| Zn(OTf)₂ | (+)-N-Methylephedrine | Practical and uses an inexpensive chiral source; tolerant of various functional groups. organic-chemistry.org |
| Ti(OiPr)₄ | BINOL | Generates chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org |
| Me₂Zn (in toluene) | None (for racemic synthesis) | Promotes addition of phenylacetylene (B144264) to aldehydes and ketones. organic-chemistry.org |
Environmentally Conscious Synthesis: Solvent-Free and Base-Catalyzed Methods
In line with the principles of green chemistry, methods that reduce waste and avoid harsh reagents are of significant interest. Research into related structures demonstrates the feasibility of such approaches. For example, the synthesis of flavones from 1-(2-methoxyphenyl)prop-2-yn-1-ones (the oxidized version of the target alcohol) can be achieved using only a catalytic amount of base in the presence of a thiol. beilstein-archives.orgresearchgate.net These reactions proceed smoothly under transition-metal-free and open-to-air conditions, offering a more environmentally benign pathway. researchgate.net
Furthermore, the development of solvent-free synthetic methods is a key goal in green chemistry. researchgate.net While a specific solvent-free synthesis for this compound is not detailed, the principle has been successfully applied to many other organic transformations, including the Mannich reaction to produce β-amino ketones, highlighting the potential for future development in this area. researchgate.net
Derivatization and Functional Group Interconversions Leading to Propargylic Alcohol Scaffolds
Propargylic alcohols like this compound are not only synthetic targets but also versatile intermediates for further chemical transformations. organic-chemistry.org Their functional groups—the secondary alcohol and the terminal alkyne—can be selectively modified to create a diverse range of molecular scaffolds.
The hydroxyl group can be oxidized using mild reagents to yield the corresponding ketone, 1-(2-methoxyphenyl)prop-2-yn-1-one. beilstein-archives.orgresearchgate.netfiveable.me This propynone is a key intermediate in the base-catalyzed synthesis of flavones. beilstein-archives.orgresearchgate.net
A significant reaction of propargylic alcohols is the Meyer-Schuster rearrangement. researchgate.net This acid-catalyzed or transition-metal-catalyzed reaction converts the propargylic alcohol into an α,β-unsaturated carbonyl compound. researchgate.net This transformation represents a formal 1,3-shift of the hydroxyl group and provides a powerful method for synthesizing enones from readily accessible propargylic alcohols. researchgate.net
Table 3: Key Derivatization Reactions of Propargylic Alcohols
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Oxidation | Mild oxidants (e.g., PCC, Swern) | Propynone (α,β-alkynyl ketone) | Access to intermediates for heterocyclic synthesis (e.g., flavones). beilstein-archives.orgresearchgate.netfiveable.me |
| Meyer-Schuster Rearrangement | Acidic conditions or Transition-metal catalysts (e.g., Gold complexes) | α,β-Unsaturated carbonyl compound | Isomerization to form valuable enone structures. researchgate.net |
| Hydration of Acetate | Triazole gold complex, Silver ions | Ketone | Conversion of the alkyne moiety while preserving stereochemistry at the alcohol center. organic-chemistry.org |
Advanced Chemical Transformations and Mechanistic Investigations of 1 2 Methoxyphenyl Prop 2 Yn 1 Ol
Rearrangement Chemistry
1-(2-Methoxyphenyl)prop-2-yn-1-ol, as a secondary propargyl alcohol, is susceptible to several types of isomerization and rearrangement reactions, which are fundamental in synthetic organic chemistry for creating diverse molecular architectures.
Meyer-Schuster Rearrangement and Related Isomerizations
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For terminal propargyl alcohols like this compound, this rearrangement typically yields an α,β-unsaturated aldehyde. However, under different catalytic conditions, related isomerizations can occur.
The generally accepted mechanism for the Meyer-Schuster rearrangement proceeds through three main steps. wikipedia.org It begins with the protonation of the alcohol's oxygen atom by an acid catalyst. This is followed by the rate-determining 1,3-shift of the protonated hydroxyl group, forming an allene (B1206475) intermediate. The final step is a keto-enol tautomerization that irreversibly yields the stable α,β-unsaturated carbonyl compound. wikipedia.org
While strong acids are traditionally used, the reaction can be promoted by various catalysts to enhance selectivity and yield. wikipedia.org Transition metal-based Lewis acids, such as those involving ruthenium and silver, offer milder conditions. wikipedia.org Notably, indium(III) chloride (InCl₃) with microwave irradiation has been shown to provide excellent yields and stereoselectivity for this type of rearrangement. wikipedia.org An iodo-Meyer-Schuster rearrangement variant, using iodine or N-iodosuccinimide (NIS), can produce α-iodo-α,β-unsaturated esters from related 3-alkoxypropargyl alcohols, proceeding through an iodoketene oxonium ion intermediate. organic-chemistry.org
| Catalyst System | Substrate Type | Product Type | Key Mechanistic Feature | Reference(s) |
| Strong Acid (e.g., H₂SO₄) | Secondary/Tertiary Propargyl Alcohols | α,β-Unsaturated Aldehydes/Ketones | Protonation and 1,3-hydroxyl shift | wikipedia.org |
| Ru- and Ag-based Catalysts | Secondary/Tertiary Propargyl Alcohols | α,β-Unsaturated Carbonyls | Milder Lewis acid catalysis | wikipedia.org |
| InCl₃ / Microwave | Propargyl Alcohols | α,β-Unsaturated Carbonyls | Enhanced reaction rates and selectivity | wikipedia.org |
| I₂ or NIS | 3-Alkoxypropargyl Alcohols | α-Iodo-α,β-unsaturated Esters | Electrophilic iodine activation of alkyne | organic-chemistry.org |
Isomerization to Allenic Structures
The conversion of propargyl alcohols to allenes is a key transformation. researchgate.netkulturkaufhaus.de For this compound, isomerization would lead to the formation of 1-(2-methoxyphenyl)propa-1,2-dien-1-ol. This process can be initiated by various means, including base-catalyzed deprotonation and subsequent reprotonation at a different position. kulturkaufhaus.de
Alternatively, transition metal catalysts are highly effective. nih.govnih.gov Gold catalysts, in particular, are known to facilitate the conversion of propargyl alcohols into allenes. nih.govnih.gov The reaction of a secondary propargyl alcohol bearing an aryl group can selectively proceed through an SN2' pathway to yield the corresponding allene derivative. thieme-connect.com The presence of the aryl group on this compound makes it a suitable candidate for such selective isomerization to an allenic alcohol, which can then be trapped by nucleophiles or participate in subsequent cyclizations. sci-hub.se
Cyclization and Annulation Reactions
The dual functionality of this compound—a nucleophilic hydroxyl group and an electrophilic alkyne unit (upon activation)—makes it an excellent substrate for cyclization reactions to form heterocyclic systems.
Transition Metal-Catalyzed Cyclizations (e.g., Gold, Indium)
Transition metals, especially gold and indium, are powerful catalysts for activating the alkyne moiety of propargyl alcohols towards intramolecular attack by the hydroxyl group. acs.orglookchem.com
Gold(I) and Gold(III) catalysts are particularly notable for their ability to catalyze a wide range of transformations for propargyl alcohols. nih.govnih.gov Gold catalysts can promote hydrofluorination and tandem cyclizations, showcasing their versatility. rsc.orgrsc.org The general mechanism involves the coordination of the gold catalyst to the alkyne, which renders it highly electrophilic and susceptible to nucleophilic attack.
Indium(III) halides, such as InBr₃, have also proven effective in catalyzing the cyclization of aryl propargyl alcohols with 1,3-dicarbonyl compounds to yield dihydropyran derivatives. lookchem.com This demonstrates the utility of indium as a Lewis acid catalyst in promoting annulation reactions.
The intramolecular cyclization of this compound is expected to produce 5-methylene-2-(2-methoxyphenyl)-2,5-dihydrofuran. This reaction typically proceeds via a 5-endo-dig cyclization pathway. Gold-catalyzed cyclization is an efficient method for preparing furan (B31954) derivatives from propargylic alcohols. acs.org Similarly, palladium(II) catalysts have been used in formal [4+1] cycloadditions with diazoacetates to form 2,5-dihydrofurans. researchgate.net Other metals like rhodium have been employed to use propargyl alcohols as three-carbon synthons in heteroannulation cascades. chemrxiv.org
The resulting dihydrofuran can be a versatile intermediate. Recent studies have shown that 2-benzylidenedihydrofurans, formed from related starting materials, can undergo oxidative aromatization to furnish highly substituted furans. nih.gov This highlights the potential for further functionalization of the initial cyclization product.
| Catalyst System | Substrate Type | Product Type | Reaction Type | Reference(s) |
| Gold(I) / Gold(III) | Propargyl Alcohols | Furans, Dihydroquinolines, etc. | Dehydrative Cyclization / Tandem Rearrangement | acs.orgrsc.org |
| Indium(III) Bromide | Aryl Propargyl Alcohols & 1,3-Diketones | Dihydropyrans | Annulation / Cyclization | lookchem.com |
| Palladium(II) Acetate | Aryl Propargyl Alcohols & Diazoacetates | 2,5-Dihydrofurans | Formal [4+1] Cycloaddition | researchgate.net |
| Rhodium(III) | Propargyl Alcohols & Indoles | Isocryptolepine, γ-Carbolines | C-H Functionalization / Heteroannulation | chemrxiv.org |
Intramolecular Cyclotrimerization Processes
While specific examples of intramolecular cyclotrimerization involving this compound are not extensively detailed in the provided search results, the general principles of alkyne cyclotrimerization suggest its potential to form complex polycyclic aromatic systems. This type of reaction typically involves the metal-catalyzed [2+2+2] cycloaddition of the three alkyne units. In the case of a molecule like this compound, if tethered to other alkyne-containing moieties, it could undergo intramolecular cyclization to generate intricate fused ring systems. The methoxy (B1213986) group on the phenyl ring could influence the regioselectivity of such a transformation.
Base-Mediated Intramolecular Cyclization to Heterocyclic Systems (e.g., Flavones)
The structure of this compound is predisposed to base-mediated intramolecular cyclization, leading to the formation of valuable heterocyclic systems. A prominent example is the synthesis of flavones. This transformation would likely proceed through the deprotonation of the hydroxyl group by a base, followed by an intramolecular attack of the resulting alkoxide onto the alkyne. The initial cyclization would form an allene intermediate, which would then isomerize to the more stable flavone (B191248) skeleton. The presence of the methoxy group can influence the electronic properties of the aromatic ring, thereby affecting the reaction rate and yield.
Carbon-Carbon Bond Forming Reactions
The alkyne and alcohol functionalities of this compound provide handles for a range of carbon-carbon bond-forming reactions.
Carbonyl-Alkyne Metathesis (CAM)
Carbonyl-alkyne metathesis is a powerful reaction for the formation of α,β-unsaturated carbonyl compounds. chemrxiv.org This reaction involves the formal exchange of a carbonyl oxygen with a carbon of the alkyne. mdpi.comnih.gov While direct examples with this compound are not specified, it could theoretically react with an aldehyde or ketone in the presence of a suitable catalyst, such as an iron or iodine-based system. chemrxiv.orgmdpi.com The reaction is believed to proceed through a [2+2] cycloaddition to form an oxete intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the enone product. mdpi.com Recent advancements have highlighted the use of iodine as a highly efficient, metal-free catalyst for this transformation. chemrxiv.org
Cross-Coupling Methodologies
The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Palladium-catalyzed reactions, such as the Sonogashira coupling, could be employed to couple the alkyne with aryl or vinyl halides. This would extend the carbon framework and introduce further functionalization. While direct examples with this specific alcohol are not detailed, the general utility of such cross-coupling reactions is well-established for functionalized alkynes. rug.nlnih.govnih.gov
Tandem Reactions and Cascade Annulations
The combination of the hydroxyl and alkyne groups in this compound makes it an ideal substrate for tandem reactions and cascade annulations. These processes allow for the rapid construction of complex molecular architectures from simple starting materials. For instance, a related compound, 1-(2-aminophenyl)prop-2-ynol, participates in a cascade reaction with internal alkynols to form a fused 5,5,6-tricyclic system. rsc.org This reaction proceeds through alkynol cycloisomerization, intermolecular substitution, and subsequent cyclizations, forming multiple C-C, C-O, and C-N bonds in a single operation. rsc.org It is conceivable that this compound could participate in similar cascade processes, leading to the synthesis of complex oxygen-containing heterocycles.
Derivatizations of the Propargylic Hydroxyl Group and Alkyne Moiety
The propargylic hydroxyl group and the alkyne moiety of this compound can be selectively modified to generate a wide array of derivatives.
Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. wpmucdn.com It can also be oxidized to the corresponding ketone using various oxidizing agents. evitachem.com
Derivatization of the Alkyne Moiety: The terminal alkyne can undergo various addition reactions. For example, hydroboration-oxidation would lead to the formation of an aldehyde or ketone after tautomerization of the initial enol product. chegg.com Halogenation can also be performed across the triple bond. wpmucdn.com
The following table summarizes some potential derivatization reactions:
| Functional Group | Reagent(s) | Product Type |
| Hydroxyl | TsCl, pyridine | Tosylate |
| Hydroxyl | PCC or other mild oxidant | Propargyl ketone |
| Alkyne | 1. R₂BH; 2. H₂O₂, NaOH | Aldehyde/Ketone |
| Alkyne | Br₂, CCl₄ | Dibromoalkene |
| Alkyne | Ar-X, Pd catalyst, Cu(I) | Aryl-substituted alkyne |
Oxidation and Reduction Transformations
The oxidation and reduction of propargylic alcohols like this compound offer pathways to valuable synthetic intermediates such as α,β-unsaturated alkynals or alkynones, and allylic or saturated alcohols, respectively.
Oxidation Transformations: The oxidation of propargylic alcohols can be achieved using various reagent systems. A practical and environmentally friendly method involves an aerobic oxidation using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This system is effective for a broad range of propargylic alcohols, including those with electron-donating groups like the methoxy group present in this compound, and can produce the corresponding α,β-unsaturated alkynone in good to excellent yields. organic-chemistry.org Another approach is the electrochemical oxidation of sensitive propargylic benzylic alcohols, which can tolerate various substituents, including aromatic ethers. nih.gov This method often employs mediators like N-hydroxytetrafluorophthalimide (TFNHPI) and may require a divided cell to prevent unwanted cathodic reduction. nih.gov Additionally, a TiCl₄/Et₃N system has been shown to be effective for the selective oxidation of propargylic alcohols to α,β-acetylenic aldehydes. researchgate.net
Reduction Transformations: The reduction of the alkyne moiety in propargylic alcohols can lead to either allylic alcohols or fully saturated alcohols, depending on the reagents and conditions employed. For the selective reduction to a cis-allylic alcohol, hydrogenation over a poisoned catalyst such as palladium on calcium carbonate (Pd/CaCO₃) in a non-polar solvent like hexane (B92381) is a common and effective method. nih.gov Complete reduction to the corresponding saturated alcohol can be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by hydrogenation over catalysts like Crabtree's iridium catalyst in dichloromethane. nih.govharvard.edu The choice of reducing agent is critical; for instance, sodium borohydride (B1222165) is generally not strong enough to reduce the alkyne, but in the presence of cerium(III) chloride (Luche reduction), it can selectively reduce a ketone in the presence of an alkyne. tcichemicals.com A study on the reductive cyclization of o-nitrophenyl propargyl alcohols utilized reducing agents like Fe/HCl, Zn/AcOH, and SnCl₂/HCl to reduce the nitro group, which then facilitated a Meyer-Schuster rearrangement and cyclization to form quinolines. organic-chemistry.org
Table 1: Summary of Potential Oxidation and Reduction Transformations
| Transformation | Reagent/Catalyst System | Product Type |
|---|---|---|
| Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | α,β-Unsaturated Alkynone |
| Oxidation | Electrochemical (e.g., with TFNHPI) | α,β-Unsaturated Alkynone |
| Oxidation | TiCl₄/Et₃N | α,β-Acetylenic Aldehyde |
| Partial Reduction | H₂, Pd/CaCO₃ (Lindlar's catalyst) | cis-Allylic Alcohol |
| Full Reduction | H₂, Crabtree's Catalyst | Saturated Alcohol |
| Full Reduction | LiAlH₄ | Saturated Alcohol |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be displaced by a variety of nucleophiles in propargylic substitution reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by transition metals or Lewis acids.
A general and efficient method for the nucleophilic substitution of propargylic alcohols utilizes iron(III) chloride (FeCl₃) as a catalyst. organic-chemistry.org This system is advantageous due to the low cost and ready availability of the catalyst and its effectiveness for both terminal and internal alkynes. organic-chemistry.org It can facilitate the formation of C-C, C-O, C-S, and C-N bonds with a wide range of nucleophiles, including allyl trimethylsilane, alcohols, aromatic compounds, thiols, and amides, with high yields and regioselectivity. organic-chemistry.org
Ruthenium complexes, such as [Cp*RuCl(μ-SR)]₂, are also effective catalysts for the propargylic substitution of propargylic alcohols with both heteroatom- and carbon-centered nucleophiles. thieme-connect.com The mechanism is proposed to involve the formation of a ruthenium-allenylidene complex as a key intermediate. thieme-connect.com Ferrocenium cations have also been employed to catalyze the substitution of propargylic alcohols with alcohol nucleophiles. researchgate.net
The choice of catalyst and reaction conditions can influence the outcome of the reaction. The direct nucleophilic displacement of the hydroxyl group is a desirable and atom-economical process that has seen significant development in recent years, moving away from older, multi-step methods like the Nicholas reaction which required stoichiometric cobalt complexes. nih.gov
Table 2: Catalysts for Nucleophilic Substitution of Propargylic Alcohols
| Catalyst | Type of Nucleophiles | Key Features |
|---|---|---|
| FeCl₃ | C, O, S, N | Inexpensive, efficient, broad scope. organic-chemistry.org |
| Ruthenium Complexes | C, Heteroatoms | Forms allenylidene intermediates. thieme-connect.com |
| Ferrocenium Cations | Alcohols | Catalytic quantities effective. researchgate.net |
Carbon Dioxide Fixation Reactions
The reaction of propargylic alcohols with carbon dioxide (CO₂) is a significant area of research in green chemistry, offering a pathway to synthesize valuable α-alkylidene cyclic carbonates. This transformation represents an atom-economical cycloaddition reaction.
This reaction is typically catalyzed by a base, which deprotonates the alcohol, initiating the catalytic cycle. The resulting alkoxide then attacks the carbon dioxide molecule. This process has been extensively studied, and recent research has focused on developing more efficient catalytic systems. For instance, a three-component reaction involving propargylic alcohols, CO₂, and primary amines can be catalyzed by AgOAc to produce oxazolidinones. mdpi.com Another system utilizes a copper(I)/[P₄₄₄₄][Im] catalytic system for the same transformation. mdpi.com
Furthermore, cascade reactions involving the initial formation of the α-alkylidene cyclic carbonate followed by subsequent reactions have been developed. A silver(I)-promoted cascade reaction of propargylic alcohols, carbon dioxide, and vicinal diols provides a thermodynamically favorable route to other cyclic carbonates and α-hydroxyl ketones. nih.gov Similarly, noble metal-free metal-organic frameworks (MOFs) have been shown to catalyze the three-component reaction of propargylic alcohols, secondary amines, and CO₂ to produce β-oxopropylcarbamates. chinesechemsoc.org These reactions often proceed through the in-situ formation of the α-alkylidene cyclic carbonate intermediate.
Table 3: Catalytic Systems for CO₂ Fixation with Propargylic Alcohols
| Catalyst System | Reactants | Product |
|---|---|---|
| AgOAc | Propargylic alcohol, CO₂, Primary amine | Oxazolidinone. mdpi.com |
| CuI / [P₄₄₄₄][Im] | Propargylic alcohol, CO₂, Primary amine | Oxazolidinone. mdpi.com |
| Silver(I) | Propargylic alcohol, CO₂, Vicinal diol | Cyclic carbonate, α-Hydroxyl ketone. nih.gov |
| Metal-Organic Framework (MOF) | Propargylic alcohol, CO₂, Secondary amine | β-Oxopropylcarbamate. chinesechemsoc.org |
Oxa-Michael Addition Reactions
The oxa-Michael addition, the conjugate addition of an alcohol to an activated alkene, is a powerful method for forming carbon-oxygen bonds. While historically less utilized than its carbon- and nitrogen-based counterparts, recent advancements have highlighted its synthetic potential. rsc.org The hydroxyl group of this compound can act as the nucleophile in such reactions.
Phosphines are effective nucleophilic catalysts for oxa-Michael additions. The reaction is initiated by the conjugate addition of the phosphine (B1218219) to an electron-deficient olefin, generating a zwitterionic intermediate. chemrxiv.org This intermediate then facilitates the deprotonation of the alcohol, and the resulting alkoxide attacks another molecule of the Michael acceptor. chemrxiv.org The reactivity of the alcohol plays a crucial role, with allylic and propargylic alcohols exhibiting higher reactivity than their saturated counterparts. rsc.org
Studies have shown that electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), are more active catalysts than triphenylphosphine (B44618) (TPP) for the oxa-Michael addition of alcohols to Michael acceptors like acrylonitrile, acrylamide, and divinyl sulfone. chemrxiv.org The reaction can often be carried out under mild, solvent-free conditions with low catalyst loadings. chemrxiv.orgrsc.org The oxa-Michael addition has also been utilized in polymerization reactions, for example, in the reaction of diols with divinyl sulfone. rsc.orgresearchgate.net
Table 4: Catalysts for Oxa-Michael Addition of Alcohols
| Catalyst | Michael Acceptor Examples | Key Features |
|---|---|---|
| Triphenylphosphine (TPP) | Acrylonitrile, Acrylamide, Divinyl sulfone | Common nucleophilic catalyst. chemrxiv.org |
| Tris(4-methoxyphenyl)phosphine (TMTPP) | Acrylonitrile, Acrylamide, Divinyl sulfone | More active than TPP. chemrxiv.org |
| 4-Dimethylaminopyridine (DMAP) | Divinyl sulfone | Promotes the reaction. rsc.org |
Applications of 1 2 Methoxyphenyl Prop 2 Yn 1 Ol in Complex Molecule Synthesis
Precursors for Photochromic Systems
Photochromic compounds are molecules that undergo reversible transformation between two forms with different absorption spectra upon photoirradiation. 1-(2-Methoxyphenyl)prop-2-yn-1-ol serves as a key building block for certain classes of these dynamic molecular switches.
Arylpropynols, such as this compound, are critical starting materials for the synthesis of naphthopyrans and their structural analogs. nih.gov These compounds are a prominent class of photochromes, widely investigated for applications in ophthalmic lenses and smart windows. nih.govresearchgate.net The general synthetic strategy involves the acid-catalyzed condensation of the propargyl alcohol with a naphthol derivative. This reaction proceeds via an initial propargylation of the naphthol, followed by an intramolecular cyclization to form the pyran ring fused to the naphthalene (B1677914) core.
The specific substitution on the aryl ring of the propargyl alcohol, such as the ortho-methoxy group in this compound, plays a crucial role in determining the properties of the final photochromic system. nih.gov For instance, studies on 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene, a derivative synthesized from a related precursor, have provided significant insights into the photochromic mechanism. nih.gov
The relationship between the molecular structure of a naphthopyran and its photochromic properties is a subject of extensive research. researchgate.netrsc.org The substituents on the phenyl ring at the 3-position of the naphthopyran skeleton, which originates from the propargyl alcohol precursor, significantly influence the performance of the molecular switch.
Key properties affected by the molecular structure include:
Coloration and Decoloration Kinetics: The rate at which the colorless naphthopyran converts to its colored form (coloration) and reverts to the colorless state (decoloration) is highly dependent on the electronic and steric nature of the substituents. nih.gov
Wavelength of Maximum Absorption (λmax): The position of the methoxy (B1213986) group can alter the electronic distribution in the colored, open-ring form, thereby shifting the λmax and changing the perceived color. nih.gov
Fatigue Resistance: The stability of the photochromic compound over many coloration-decoloration cycles is critical for practical applications and is influenced by the substituents. google.com
A study of 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene revealed that the presence of the ortho-methoxy group leads to the formation of exceptionally long-lived colored isomers upon UV irradiation. nih.gov This strong photocoloration effect is attributed to the electronic influence of the methoxy group on the stability of the intermediate species in the photochemical reaction pathway. nih.gov The research identified multiple colored isomers with distinct lifetimes, highlighting the complexity introduced by such substitutions.
| Property | Observation for 2-Methoxyphenyl Substituted Naphthopyran nih.gov | General Influence of Substituents nih.gov |
| Colored Isomers | Formation of multiple transoid-cis (TC) and transoid-trans (TT) isomers. | Substituents affect the relative stability and population of TC and TT isomers. |
| Lifetime of TC Isomers | Two distinct lifetimes observed: 17.1 seconds and 17.5 minutes at 21 °C. | Steric hindrance can accelerate the thermal fading (shorter lifetime). |
| Lifetime of TT Isomers | Very long-lived, with a lifetime of 16 hours at 21 °C. | Generally more stable and longer-lived than TC isomers. |
| Photocoloration | High accumulation of colored forms, leading to a strong coloration effect. | Electron-donating or withdrawing groups modulate the color intensity (colorability). |
The photochromic behavior of naphthopyrans is rooted in a reversible 6π electrocyclic ring-opening reaction. nih.gov Upon exposure to UV light, the pyran ring of the colorless naphthopyran (the closed form) opens to generate a highly colored, planar species known as a merocyanine (B1260669) dye (the open form). nih.govresearchgate.net This transformation is responsible for the dramatic color change observed in these materials.
The merocyanine dye has an extended π-conjugated system, which causes strong absorption of visible light. The reverse reaction, the ring-closing of the merocyanine back to the colorless naphthopyran, can be triggered thermally or by irradiation with visible light. nih.govcapes.gov.br Recently, it has also been shown that mechanical force can induce this ring-opening reaction, making naphthopyrans interesting candidates for mechanophore applications. nih.govresearchgate.net The structure of the precursor, this compound, is directly incorporated into the resulting merocyanine dye, where it influences the electronic properties and thus the color and stability of the dye. nih.gov
Synthesis of Naphthopyrans and Pyranobenzopyran Derivatives
Building Blocks for Conjugated Organic Systems
The carbon-carbon triple bond and the adjacent carbinol group in this compound are functionalities that can be readily converted into various conjugated systems through rearrangement and condensation reactions.
Push-pull butadienes are molecules with a butadiene bridge connecting an electron-donating (push) group and an electron-accepting (pull) group. This architecture leads to significant intramolecular charge transfer and interesting nonlinear optical properties. Propargylic alcohols serve as effective precursors for these systems.
A one-pot synthesis has been developed that combines a Meyer-Schuster rearrangement with a subsequent Knoevenagel condensation. mdpi.com In this process, the propargylic alcohol is first rearranged in the presence of a catalyst, such as Indium(III) chloride (InCl₃), to form an α,β-unsaturated aldehyde (an enal). mdpi.comwikipedia.org This enal intermediate is then directly reacted in the same pot with an active methylene (B1212753) compound (e.g., 1,3-diethyl-2-thiobarbituric acid or indan-1,3-dione) to yield the final push-pull butadiene dye. mdpi.com This method is efficient and proceeds cleanly in water with microwave irradiation, offering an environmentally benign route to these valuable compounds. mdpi.com
| Reaction Stage | Intermediate/Product | Reagents/Conditions | Reference |
| Meyer-Schuster Rearrangement | α,β-Unsaturated Aldehyde | Propargylic Alcohol, InCl₃, H₂O, Microwave | mdpi.com |
| Knoevenagel Condensation | Push-Pull Butadiene | Enal Intermediate, Active Methylene Compound | mdpi.com |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a core α,β-unsaturated ketone structure that forms the backbone of flavonoids and isoflavonoids. nih.gov While the classical synthesis involves the Claisen-Schmidt condensation of an aldehyde and a ketone, modern methods allow for their construction from propargyl alcohol precursors.
The Meyer-Schuster rearrangement provides a powerful, redox-neutral pathway to convert propargylic alcohols into α,β-unsaturated carbonyl compounds. rsc.orgnih.gov Specifically, the acid-catalyzed rearrangement of a secondary propargyl alcohol like this compound would yield the corresponding α,β-unsaturated ketone, which is the core structure of a chalcone (B49325). wikipedia.orgrsc.org Gold(I) catalysts have been shown to be particularly effective for this transformation, allowing the reaction to proceed under mild conditions. nih.gov This strategy has been successfully employed in the total synthesis of several natural products that contain the α,β-unsaturated ketone moiety, demonstrating its utility in complex molecule construction. nih.gov
Another synthetic route involves the palladium-catalyzed reaction of a propargyl alcohol with a phenyl halide under microwave irradiation to form the chalcone structure. nih.gov These methods highlight the versatility of this compound as a synthon for constructing the valuable chalcone scaffold.
Synthesis of Helical and Polycyclic Aromatic Compounds
The construction of helical and polycyclic aromatic compounds (PAHs) is of significant interest due to their unique photophysical, electronic, and chiroptical properties, with potential applications in materials science and chiroptical devices. While direct, detailed examples of the synthesis of helical PAHs starting specifically from this compound are not extensively documented, the broader class of arylpropargyl alcohols serves as a key synthon in various catalytic cyclization and annulation strategies to access these complex topologies.
Rhodium-catalyzed reactions of arylpropargyl alcohols have been shown to be effective in constructing polycyclic systems. For instance, the rhodium-catalyzed isomerization of α-arylpropargyl alcohols can lead to the formation of indanones, which are valuable intermediates for further elaboration into more complex PAHs. scilit.com This transformation highlights the utility of the propargyl alcohol moiety in initiating cyclization cascades.
Furthermore, gold catalysis has proven to be a powerful tool for the cycloisomerization of enynes, a reaction motif that can be applied to substrates derived from this compound to forge polycyclic structures. Gold(I) catalysts, in particular, are known to activate the alkyne functionality towards intramolecular attack by the appended aromatic ring, initiating a cascade of reactions that can lead to the formation of multiple rings in a single step. rsc.orgrsc.org For example, the gold(I)-catalyzed cycloisomerization of N-tethered indole- and dihydropyrrole-arylpropargyl substrates has been successfully employed to generate complex polycyclic N-heterocycles with high enantioselectivity. rsc.org
Although not originating from this compound, a notable example of forming a helical PAH involves the Friedel–Crafts cyclization of a 2-isopropenylnaphthyl-substituted derivative to yield a helical boron-doped polycyclic aromatic hydrocarbon. chemrxiv.org This strategy underscores how intramolecular cyclizations of appropriately substituted aromatic precursors can induce helicity.
The following table summarizes representative catalytic systems and the types of polycyclic frameworks that can be accessed from arylpropargyl alcohols, providing a conceptual blueprint for the potential applications of this compound in this area.
| Catalyst System | Substrate Type | Product Type | Reference |
| Rhodium Catalyst | α-Arylpropargyl alcohols | Indanones | scilit.com |
| Gold(I) Catalyst | N-tethered arylpropargyl substrates | Chiral Polycyclic N-heterocycles | rsc.org |
| Friedel–Crafts Conditions | 2-Isopropenylnaphthyl derivative | Helical Boron-doped PAH | chemrxiv.org |
Development of Other Bioactive Scaffolds and Heterocyclic Frameworks
The structural motifs present in this compound make it an attractive starting point for the synthesis of a wide array of bioactive scaffolds and heterocyclic frameworks. The interplay between the hydroxyl group, the alkyne, and the methoxy-substituted phenyl ring allows for diverse and regioselective transformations under catalytic conditions.
Oxygen-Containing Heterocycles:
The intramolecular cyclization of derivatives of this compound can readily lead to the formation of oxygen-containing heterocycles. For instance, the palladium-catalyzed reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols, a closely related analogue, provides a direct route to substituted benzofurans. researchgate.net This type of transformation, where the phenolic oxygen attacks the activated alkyne, is a powerful strategy for building this common heterocyclic core found in many natural products and pharmaceuticals.
General strategies for the synthesis of oxygen heterocycles often involve the reaction of arynes with carbonyl compounds or the cyclization of N-alkenylamides. nih.govorganic-chemistry.org These methods provide a broader context for the types of cyclizations that could be envisioned for derivatives of this compound.
Nitrogen-Containing Heterocycles:
The incorporation of nitrogen into the molecular framework starting from this compound opens up access to a vast chemical space of bioactive heterocycles. mdpi.com A powerful strategy involves the modification of the starting material to include a nitrogen-containing functional group, which can then participate in intramolecular cyclization.
A prime example is the gold-catalyzed cyclization of 1-(2'-azidoaryl)propynols, which are structurally analogous to this compound. This reaction proceeds via an intramolecular nucleophilic attack of the azide (B81097) onto the gold-activated alkyne, ultimately furnishing polysubstituted 4-quinolones. nih.gov Quinolone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.
Rhodium-catalyzed reactions have also been employed to synthesize nitrogen-containing heterocycles from arylpropargyl alcohols. For example, the rhodium-catalyzed addition of arylboronic acids to arylpropargyl alcohols generates trisubstituted allylic alcohols, which can be further transformed into quinolines. nih.gov Moreover, an unprecedented reactivity of propargyl alcohols as a three-carbon synthon in the rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles has been reported, leading to diverse and complex nitrogen-containing frameworks.
The following table details examples of bioactive heterocyclic frameworks synthesized from arylpropargyl alcohols and their derivatives, illustrating the synthetic potential of this compound.
| Catalyst/Reagent | Starting Material Derivative | Product Heterocycle | Reference |
| Gold Catalyst | 1-(2'-Azidoaryl)propynol | Polysubstituted 4-quinolone | nih.gov |
| Rhodium Catalyst/Arylboronic Acid | Arylpropargyl alcohol | Quinolines | nih.gov |
| Palladium(II) Acetate | 1-(2-Hydroxyphenyl)-propargyl alcohol | Benzofurans | researchgate.net |
| Rhodium(III) Catalyst | Propargyl alcohol | γ-Carbolines, Dihydrochromeno[2,3-b]indoles | chemrxiv.org |
Computational Chemistry and Theoretical Investigations
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving propargyl alcohols or methoxyphenyl derivatives, these calculations can map out the potential energy surface, identify transition states, and determine the most favorable reaction pathways.
For instance, in reactions where 1-(2-Methoxyphenyl)prop-2-yn-1-ol might participate, such as cycloadditions or coupling reactions, DFT calculations can provide critical insights. A study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene utilized DFT calculations (wb97xd/6-311+G(d,p)) to explore the reaction mechanism, revealing the formation of zwitterionic intermediates. mdpi.comresearchgate.net This type of computational approach could be applied to understand how the electron-donating methoxy (B1213986) group and the propargyl alcohol functionality of this compound influence its reactivity in similar transformations.
Theoretical studies on the reactions of peroxy radicals, which are key in atmospheric chemistry, have been conducted at high levels of theory like CCSD(T)/aug-cc-pVDZ//B3LYP/6-311G(d,p). rsc.org Such methods could be used to model the oxidation or degradation pathways of this compound in various environments. These calculations help in determining reaction kinetics and the most probable product distributions from different reaction channels. rsc.org
Analysis of Molecular Reactivity Using Computational Descriptors (e.g., Fukui Function)
Computational descriptors derived from electronic structure calculations help in quantifying and predicting the reactivity of different sites within a molecule. The Fukui function is a key descriptor that indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.
For this compound, one would expect the acetylenic carbons, the oxygen of the hydroxyl and methoxy groups, and the aromatic ring to be the primary sites of reactivity. A Fukui function analysis would quantify the local reactivity of these sites. Although a specific study on this molecule is not available, research on other aromatic compounds often employs these descriptors. For example, in a computational investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, DFT calculations were used to analyze the molecule's electronic properties, including HOMO-LUMO energies, which are closely related to reactivity. nih.govmdpi.com Such analyses reveal regions of high and low electron density, which correlate with the sites predicted by the Fukui function.
The global electrophilicity index, another important descriptor, was used to classify the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate as a Forward Electron Density Flux (FEDF) process. mdpi.com A similar analysis for this compound would be invaluable in predicting its behavior in polar reactions.
| Computational Descriptor | Predicted Reactive Sites on this compound | Rationale |
| Fukui function (f-) | Oxygen atoms (hydroxyl and methoxy), Acetylenic carbons | These sites are electron-rich and thus susceptible to electrophilic attack. |
| Fukui function (f+) | Carbonyl carbon (if oxidized), Aromatic ring carbons | These sites are relatively electron-deficient and prone to nucleophilic attack. |
| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the methoxy-substituted phenyl ring and the alkyne. | Indicates the region from which an electron is most likely to be donated. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Likely distributed over the aromatic ring and the propargyl alcohol moiety. | Indicates the region where an electron is most likely to be accepted. |
This table represents predicted reactivity based on the general principles of electronic structure theory as applied to the functional groups present in the molecule.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are crucial for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts. For a molecule like this compound, theoretical calculations could predict the 1H and 13C NMR spectra. For instance, in a study of a 1,2,3-triazole derivative, the computational NMR chemical shifts were obtained with the B3LYP/6-311++G(d,p) level of theory using the GIAO method, showing good agreement with experimental data. nih.gov Similar calculations for this compound would help in assigning the peaks in its experimental NMR spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. These calculations help in assigning the various vibrational modes observed in the experimental IR spectrum. For example, the DFT calculations of scaled harmonic frequencies and intensities with the wB97XD functional and def2TZVpp basis set showed excellent agreement with the experimental IR spectra of triphenylphosphine (B44618) oxide. nih.gov For this compound, such calculations would be expected to accurately predict the characteristic stretching frequencies of the O-H, C≡C, and C-O bonds.
| Spectroscopic Parameter | Expected Theoretical Value Range (cm-1) | Vibrational Mode |
| IR Frequency | ~3300-3500 | O-H stretch (alcohol) |
| IR Frequency | ~2100-2260 | C≡C stretch (alkyne) |
| IR Frequency | ~1230-1270 | C-O stretch (aryl ether) |
| IR Frequency | ~1000-1250 | C-O stretch (alcohol) |
This table presents expected ranges for IR frequencies based on typical values for the functional groups present and are not from a specific calculation on this molecule.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations could reveal the preferred conformations in different solvent environments and how it interacts with other molecules or biological targets.
While no specific MD studies on this compound were found, research on other methoxyphenyl-containing compounds highlights the utility of this technique. For example, MD simulations were performed on a substituted 1-(2-methoxyphenyl)piperazine (B120316) derivative to understand its interaction with the dopamine (B1211576) D2 receptor. nih.govnih.gov The simulations revealed stable binding orientations and key interactions, such as salt bridges, that stabilize the ligand-receptor complex. nih.govnih.gov Similarly, MD simulations of substituted 5-(4-methoxyphenyl)-1H-indoles were used to investigate their binding stability within an enzyme active site. mdpi.com
An MD simulation of this compound could explore the rotational dynamics around the C-C and C-O single bonds, providing insight into its conformational landscape. Such studies would be particularly valuable if this molecule were being investigated for applications in materials science or as a potential drug candidate, where its shape and interaction patterns are of paramount importance.
Advanced Spectroscopic and Analytical Methodologies for Characterization and Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(2-Methoxyphenyl)prop-2-yn-1-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl ring typically appear as a complex multiplet in the downfield region. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet. The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad or sharp singlet depending on factors like solvent, concentration, and temperature. stackexchange.com The acetylenic proton (-C≡CH) gives a distinct signal, and the proton on the carbon bearing the hydroxyl group (the carbinol proton) also has a characteristic chemical shift.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbons of the methoxyphenyl ring resonate in the aromatic region of the spectrum. The methoxy carbon appears at a characteristic upfield chemical shift. The two sp-hybridized carbons of the alkyne group have distinct chemical shifts, as does the sp³-hybridized carbon atom bonded to the hydroxyl group.
The chemical shifts in NMR are influenced by the electronic environment of the nuclei. ucl.ac.uk For instance, the electronegative oxygen atom of the methoxy group influences the chemical shifts of the nearby aromatic protons and carbons. NMR data is not only crucial for initial structure confirmation but also for studying reaction mechanisms involving this compound, as changes in the spectra can indicate the formation of intermediates and products.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-(2-Methoxyphenyl)prop-2-en-1-one | ¹³C | 190.52 (C=O), 159.91 (C-O), 144.72, 138.13, 136.22, 132.75, 129.91, 122.37, 121.05, 116.26, 113.39, 55.31 (OCH₃) |
| (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one | ¹³C | 188.67 (C=O), 163.38 (C-O), 143.91, 135.03, 131.05, 130.77, 130.27, 128.86, 128.30, 121.84, 113.80, 55.45 (OCH₃) |
Note: The table presents data for related compounds to illustrate typical chemical shift ranges for the functional groups present in this compound. Specific data for the target compound may vary.
Mass Spectrometry Techniques (HRMS, GC-MS, MALDI-TOF-MS) for Molecular Identification and Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, the calculated m/z for the molecular ion of a related compound, C₁₅H₁₀F₂O, is 244.06997, with the found value being 244.06991, demonstrating the accuracy of HRMS. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for the analysis of volatile compounds. In GC-MS, the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. This is valuable for identifying this compound in a reaction mixture and for detecting any impurities. The mass spectrum obtained from the GC-MS provides a fragmentation pattern that is characteristic of the molecule, further aiding in its identification. For example, in the GC-MS analysis of a similar compound, (1R)-1-(2-methoxyphenyl)ethan-1-ol, a specific mass spectrum is obtained that serves as a fingerprint for that molecule. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS): While less common for small molecules like this compound, MALDI-TOF-MS can be employed, particularly for the analysis of its derivatives or in specific research contexts. researchgate.net This soft ionization technique is advantageous for analyzing fragile molecules that might fragment extensively with other ionization methods.
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Technique | Calculated m/z | Found m/z |
|---|---|---|---|
| C₁₆H₁₄O₂ | HRMS (EI) | 238.09938 | 238.09887 |
| C₁₅H₁₀F₂O | HRMS (EI) | 244.06997 | 244.06991 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. pressbooks.pub In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretch of the alcohol group will appear as a broad band typically in the region of 3650-3400 cm⁻¹. The C≡C stretch of the alkyne will be observed as a sharp, and often weak, absorption around 2260-2100 cm⁻¹. The ≡C-H stretch of the terminal alkyne will show a sharp peak at approximately 3300 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups will appear in the fingerprint region, typically between 1260-1000 cm⁻¹. docbrown.info Aromatic C-H stretching bands are usually seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the aromatic ring is the primary chromophore. The electronic transitions are typically π → π* transitions within the benzene (B151609) ring. The presence of the methoxy and hydroxyl substituents can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The solvent can also influence the λ_max. Chalcones, which are related α,β-unsaturated ketones, are known to absorb light in the UV region. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3650 - 3400 (broad) |
| Alkyne | ≡C-H stretch | ~3300 (sharp) |
| Alkyne | C≡C stretch | 2260 - 2100 (sharp, weak) |
| Aromatic | C-H stretch | >3000 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Ether/Alcohol | C-O stretch | 1260 - 1000 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles. This technique can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. nih.gov
For example, in the crystal structure of a related compound, (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, the phenyl rings were found to be oriented at a specific dihedral angle, and an intramolecular hydrogen bond was identified. nih.govresearchgate.net Similarly, for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, the dihedral angle between the methoxybenzene and the pyrrole-dione rings was determined to be 75.60 (10)°. nih.gov Such detailed structural parameters are invaluable for computational studies and for understanding the structure-property relationships of the compound.
Table 4: Illustrative Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | Monoclinic | C2/c | 10.72243 (10) | 10.51268 (9) | 22.22491 (18) | 99.4688 (8) |
| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | Monoclinic | P2₁/c | 12.7018 (15) | 10.2689 (12) | 7.4695 (8) | 101.067 (7) |
| (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Orthorhombic | Pbca | 7.4880 (8) | 12.1608 (11) | 30.347 (2) | 90 |
Note: This table provides examples of crystallographic data for structurally related molecules to demonstrate the type of information obtained from X-ray crystallography.
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthetic Pathways
The synthesis of propargyl alcohols, including 1-(2-methoxyphenyl)prop-2-yn-1-ol, has traditionally relied on methods that can be resource-intensive and generate significant waste. rsc.org A major emerging trend is the development of greener, more sustainable, and atom-economical synthetic routes.
One promising approach involves the use of readily available and inexpensive starting materials. For instance, research into metal-free systems utilizing calcium carbide as a sustainable carbon source for the synthesis of terminal propargyl alcohols presents a significant advancement. rsc.org This method avoids the need for strong bases like n-BuLi and the use of protecting groups, thereby reducing synthetic steps and waste. rsc.org
Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, is a key driver of innovation. rsc.org Strategies that achieve 100% atom economy are highly desirable. rsc.org An example is the reagentless, highly regio- and stereoselective iodosulfenylation of alkynes, which demonstrates the potential for developing highly efficient and sustainable synthetic methods. rsc.orgresearchgate.net
Another area of focus is the utilization of carbon dioxide (CO2) as a C1 building block. rsc.org The coupling of CO2 with propargylic alcohols to form α-alkylidene cyclic carbonates is a green alternative to traditional methods. rsc.orgacs.org These reactions can be catalyzed by systems like AgOAc in ionic liquids, which can be recycled and reused, further enhancing the sustainability of the process. acs.org
Exploration of Novel Catalytic Systems for Enhanced Transformations
The development of novel and efficient catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. Research is moving beyond traditional stoichiometric reagents towards catalytic approaches that are milder, more efficient, and offer better control over the reaction outcome.
Silver-based catalysts have shown significant promise in the transformations of propargylic alcohols. For example, a AgOAc/[Emim][OAc] catalytic system has been developed for the CO2-promoted hydration of propargylic alcohols to α-hydroxy ketones under mild conditions (1 bar of CO2). acs.org This system boasts a very high turnover number (TON), indicating excellent catalyst efficiency and sustainability. acs.org Homogeneous silver–carbene–organobase catalytic systems have also been optimized for the rapid coupling of CO2 to propargylic alcohols, achieving complete conversion in minutes rather than hours. rsc.org
Biocatalysis is another rapidly emerging field with significant potential. acs.org Enzymes, such as peroxygenases and alcohol dehydrogenases, can be used for the enantioselective oxidation and reduction of propargylic alcohols. acs.org This approach offers a green and highly selective route to enantiomerically pure propargylic alcohols and their derivatives, which are valuable building blocks in the pharmaceutical industry. acs.org
The table below summarizes some of the novel catalytic systems being explored for propargylic alcohol transformations.
| Catalyst System | Transformation | Key Advantages |
| AgOAc/[Emim][OAc] | CO2-promoted hydration | Recyclable, high TON, mild conditions. acs.org |
| Silver–carbene–organobase | CO2 coupling | Rapid conversion, high selectivity. rsc.org |
| Peroxygenase (rAaeUPO) | Enantioselective oxidation | Green, high enantioselectivity. acs.org |
| Alcohol Dehydrogenases | Enantioselective reduction | Access to both enantiomers. acs.org |
Expansion of Synthetic Applications in Advanced Materials Science
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties. The terminal alkyne group is particularly useful for "click" chemistry reactions and polymerizations, while the aromatic ring and hydroxyl group offer sites for further functionalization.
Propargylic alcohols are precursors to α-alkylidene cyclic carbonates, which are valuable monomers in polymer chemistry. rsc.org The ability to synthesize these monomers from CO2 and propargylic alcohols opens up a sustainable pathway to new polymer materials. rsc.org The resulting polymers could have a wide range of applications, depending on the specific structure of the propargylic alcohol and any co-monomers used.
Furthermore, the derivatization of this compound can lead to molecules with interesting photophysical or electronic properties. For example, chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, have attracted attention for their potential in various applications. niscpr.res.inniscpr.res.in The core structure of this compound can be incorporated into larger conjugated systems, potentially leading to materials for organic electronics or nonlinear optics.
Integration of Advanced Computational Modeling for Rational Design and Prediction
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. niscpr.res.inniscpr.res.inresearchgate.netmdpi.com These computational methods allow researchers to investigate various molecular properties and reaction mechanisms, thereby guiding experimental work and accelerating the discovery process.
DFT calculations can be used to:
Predict Molecular Geometry and Electronic Structure: Understanding the three-dimensional structure and the distribution of electrons in the molecule is fundamental to predicting its reactivity. niscpr.res.inresearchgate.net
Analyze Reactivity Descriptors: Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity can be calculated to predict how the molecule will behave in a chemical reaction. mdpi.com
Simulate Reaction Pathways: Computational modeling can be used to explore the energy profiles of different reaction pathways, helping to identify the most likely mechanism and optimize reaction conditions.
Design Novel Molecules with Desired Properties: By understanding the structure-property relationships, researchers can computationally design new derivatives of this compound with enhanced catalytic activity, specific material properties, or biological activity. nih.gov For instance, docking analysis and molecular dynamics simulations are used to design ligands for specific biological targets. nih.gov
The integration of computational modeling with experimental synthesis and characterization creates a powerful synergistic approach for the rational design of new catalysts, materials, and chemical processes based on the this compound scaffold.
Q & A
Q. What are the recommended safety protocols for handling 1-(2-Methoxyphenyl)prop-2-yn-1-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas .
- Ventilation: Work in a fume hood to minimize inhalation risks, as propargyl alcohol derivatives can release volatile byproducts .
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .
- Spill Management: Use dry sand or chemical absorbents for containment; avoid water to prevent environmental contamination .
Q. How can researchers determine the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water gradients for elution .
- Spectroscopy: Confirm structure via -NMR (look for methoxy singlet at δ 3.8–4.0 ppm and propargyl protons at δ 2.5–3.0 ppm) and IR (C≡C stretch ~2100 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) should show [M+H] at m/z 177.078 (calculated for CHO) .
Q. What experimental strategies are effective for resolving discrepancies in reported melting points or solubility data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Perform triplicate DSC runs at 10°C/min to measure melting points accurately .
- Solubility Testing: Use shake-flask methods in solvents (e.g., DMSO, ethanol, hexane) at 25°C, followed by gravimetric analysis .
- Cross-Validation: Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for higher yield and selectivity?
Methodological Answer:
- Catalytic Coupling: Use Sonogashira coupling between 2-methoxybenzaldehyde and propargyl bromide with Pd(PPh) (5 mol%), CuI (10 mol%), and EtN in THF at 60°C .
- Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product (typical yields: 65–75%) .
- In Situ Monitoring: Track reaction progress using TLC or inline FTIR to minimize side products (e.g., alkyne dimerization) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., alkyne carbons) .
- Transition State Analysis: Use Gaussian 16 to model reaction pathways for additions (e.g., water or amines) and predict activation energies .
- Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on reaction kinetics .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), and thermal (40–80°C) conditions for 24–72 hours .
- Analytical Tracking: Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolysis of the propargyl group) .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .
Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Curves: Re-evaluate bioassays (e.g., enzyme inhibition) using standardized concentrations (1 nM–100 µM) and triplicate measurements .
- Metabolite Screening: Use hepatic microsome models to assess if observed discrepancies arise from metabolic instability .
- Structural Analogues: Compare activity across derivatives (e.g., varying methoxy positions) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
